N-(3-chloro-4-methylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound is a structurally complex pyrrolo[3,2-d]pyrimidine derivative characterized by a sulfanyl acetamide moiety linked to a 3-chloro-4-methylphenyl group. Its core structure includes a bicyclic pyrrolopyrimidine scaffold substituted with methyl, oxo, phenyl, and propyl groups at positions 5, 4, 7, and 3, respectively. While its precise biological activity remains underexplored in the provided evidence, structural analogs of pyrrolopyrimidines are known for diverse pharmacological applications, including kinase inhibition and anticancer activity .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O2S/c1-4-12-30-24(32)23-22(19(14-29(23)3)17-8-6-5-7-9-17)28-25(30)33-15-21(31)27-18-11-10-16(2)20(26)13-18/h5-11,13-14H,4,12,15H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNMWFOYJGNQLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl group to sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to alcohol.
Substitution: Halogen substitution reactions on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Heterocyclic Variations
The compound’s pyrrolo[3,2-d]pyrimidine core differentiates it from pyrazolo[1,5-a]pyrimidine derivatives (e.g., N-(3-chloro-4-methylphenyl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide), which feature a pyrazole ring fused to pyrimidine.
Substituent Effects on Chemical Shifts and Reactivity
Evidence from NMR studies (Figure 6 and Table 2 in Molecules 2014) highlights that substituent positioning (e.g., propyl at position 3 or phenyl at position 7) modifies chemical environments. For instance, compounds with analogous pyrrolopyrimidine scaffolds but differing substituents (e.g., Rapa and compounds 1 and 7) show nearly identical chemical shifts except in regions A (positions 39–44) and B (positions 29–36). These regions are sensitive to substituent-induced electronic effects, suggesting that the chloro-methylphenyl and propyl groups in the target compound may confer distinct solubility or reactivity profiles compared to simpler analogs .
Bioactivity and Functional Group Contributions
While direct bioactivity data for the target compound are absent in the evidence, related studies on pyrrolopyrimidine derivatives emphasize the role of sulfanyl acetamide moieties in enhancing membrane permeability and target engagement. For example, compounds with similar thioether linkages exhibit improved pharmacokinetic properties over oxygen-based analogs due to reduced metabolic oxidation .
Lumping Strategy for Property Prediction
The lumping strategy () groups structurally similar compounds to predict shared behaviors. The target compound could be categorized with other pyrrolopyrimidine derivatives bearing hydrophobic substituents (e.g., propyl, phenyl), which may exhibit comparable logP values or degradation pathways. This approach simplifies predictive modeling for applications like drug development .
Table 1: Key Structural and Functional Comparisons
Research Implications
Synthetic Flexibility : The sulfanyl acetamide group allows modular derivatization, enabling optimization of solubility and target specificity.
Bioactivity Screening: Prioritize assays for kinase inhibition or cytotoxicity, leveraging known activities of pyrrolopyrimidine scaffolds .
Metabolic Stability : Propyl and phenyl groups may reduce oxidative metabolism, suggesting improved half-life over less substituted analogs .
Biological Activity
N-(3-chloro-4-methylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C20H22ClN3O2S |
| Molecular Weight | 405.92 g/mol |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-2-{5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl}acetamide |
| InChI Key | [Specific InChI Key not provided] |
Anticancer Properties
- Mechanism of Action : The compound exhibits potential anticancer activity by inhibiting key cellular pathways involved in tumor growth and proliferation. It has been shown to affect the cell cycle and induce apoptosis in various cancer cell lines.
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Efficacy Studies :
- In vitro studies demonstrated that the compound inhibited cell proliferation in several cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The IC50 values ranged from 1.1 µM to 3.3 µM, indicating significant potency against these cell types .
- A study reported that treatment with this compound led to G1 phase arrest in the cell cycle, suggesting a mechanism of action through cell cycle regulation .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It has shown promise in reducing inflammation markers in animal models of inflammatory diseases. The inhibition of pro-inflammatory cytokines was noted, which aligns with its potential therapeutic use in conditions like rheumatoid arthritis and other inflammatory disorders.
Case Studies
- Case Study 1 : A research team conducted a study focusing on the compound's effects on MCF7 cells. They found that treatment with varying concentrations resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers .
- Case Study 2 : Another investigation assessed the compound's effects on HCT116 cells and found that it not only inhibited cell growth but also altered gene expression related to apoptosis and cell cycle progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
